4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole
Description
4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole is a pyrazole derivative characterized by a brominated phenyl group at the 4-position and a tetrahydropyran (THP)-protected ethoxyethyl substituent at the 1-position. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4-(4-bromophenyl)-1H-pyrazole with 2-bromo-1,1-diethoxyethane in the presence of potassium carbonate in DMF . The THP group enhances solubility and stability, making it a candidate for pharmaceutical applications where controlled release or metabolic resistance is required.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[2-(oxan-2-yloxy)ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-15-6-4-13(5-7-15)14-11-18-19(12-14)8-10-21-16-3-1-2-9-20-16/h4-7,11-12,16H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNWBGVSPCEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole typically involves multiple steps:
Formation of the Tetrahydropyranyl Ether: The hydroxyl group of an appropriate alcohol is protected using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Pyrazole Formation: The brominated intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the tetrahydropyranyl ether group.
Hydrolysis: The corresponding alcohol and dihydropyran.
Scientific Research Applications
4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
Compound B : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Key Differences: Acetyl group replaces the THP-O-ethyl substituent. Lower molecular weight (MW = 358.2 g/mol vs. target compound’s MW = 351.2 g/mol) due to the absence of the THP group.
Derivatives with Reactive Functional Groups
Compound C : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Key Differences :
Compound D : 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Bioactive Pyrazole-Thiazole Hybrids
Compound E : 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole
Data Table: Comparative Analysis
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Formula | C₁₆H₁₉BrN₂O₂ | C₂₉H₂₂ClFN₆S | C₁₇H₁₃BrFN₃O | C₁₀H₈Br₂ClN₂O | C₉H₁₇BrN₂OSi |
| Molecular Weight (g/mol) | 351.2 | 555.1 | 358.2 | 380.9 | 301.2 |
| Substituents | THP-O-ethyl, Br | Cl, F, thiazole | Acetyl, Br, F | Br, Br-methyl | TMS-O-ethyl |
| Bioactivity | Underexplored | Antimicrobial | Anticancer* | Reactive intermediate | Prodrug precursor |
| Solubility | Moderate (DMF/THF) | Low (DMSO) | High (EtOAc) | Low (hexane) | High (CH₂Cl₂) |
Key Research Findings
Halogen Effects : Bromine’s polarizability enhances halogen bonding in therapeutic targets compared to chlorine, as shown in crystallographic studies of isostructural derivatives .
Protecting Group Impact : THP-O-ethyl improves metabolic stability over TMS or acetyl groups, making the target compound more viable for in vivo applications .
Synthetic Yields : Microwave-assisted synthesis (e.g., 65% yield in coupling reactions) is more efficient than traditional methods for similar pyrazole derivatives .
Biological Activity
4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- IUPAC Name: 4-(4-bromophenyl)-1-[2-(oxan-2-yloxy)ethyl]pyrazole
- Molecular Formula: C16H19BrN2O2
- Molecular Weight: 351.24 g/mol
- CAS Number: 1607838-18-5
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structure suggests potential for anti-inflammatory, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study found that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM compared to standard anti-inflammatory drugs like dexamethasone, which showed lower efficacy at similar concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that related pyrazole derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds in the same class have shown promising results against these pathogens at concentrations as low as 40 µg/mL .
Anticancer Activity
Emerging research indicates that pyrazole derivatives may possess anticancer properties. A derivative was tested against several cancer cell lines and exhibited cytotoxic effects, suggesting that this compound could be further investigated for its potential as an anticancer agent .
Case Studies
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify THP protons (δ 1.4–1.8 ppm for methylene, δ 3.4–4.0 ppm for oxymethine) and pyrazole aromatic protons (δ 7.2–8.1 ppm).
- ¹³C NMR : Confirm THP linkage (δ 60–70 ppm for C-O) and bromophenyl substitution (δ 120–130 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 573.49 for C₂₈H₂₂BrFN₆S in ) .
- HPLC-PDA : Detect impurities using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Methodological Insight : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for THP and ethyloxy chains .
How does the THP group influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate side reactions?
Advanced Research Question
The THP group can sterically hinder metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) or undergo acid-catalyzed cleavage. shows that boronic ester-containing pyrazoles require deprotection prior to coupling.
- Steric Effects : Bulky THP reduces accessibility to the palladium catalyst, lowering coupling efficiency.
- Protection Stability : THP ethers are labile under acidic conditions (e.g., HCl/THF), necessitating mild deprotection (e.g., PPTS in ethanol) .
Q. Methodological Insight :
Deprotect First : Remove THP before cross-coupling.
Alternative Catalysts : Use bulky ligands (e.g., SPhos) to enhance catalyst turnover in steric environments.
Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to optimize conditions .
What computational approaches are used to predict the biological activity of 4-(4-Bromophenyl)-1-[2-THP-ethyl]-1H-pyrazole?
Advanced Research Question
- Molecular Docking : Simulate binding to targets like serotonin receptors () or enzymes (e.g., α-amylase in ). Use AutoDock Vina with crystal structures (PDB IDs: 5HT₂A, 1XFF).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, the bromine atom’s electronegativity enhances binding affinity to hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Methodological Insight : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structurally similar compounds (e.g., 4-bromo-1-(4-fluorobenzyl)pyrazole in ) .
How can researchers address discrepancies in reported biological activities of analogous pyrazole derivatives?
Advanced Research Question
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., fluorescence vs. radiometric).
- Solubility Issues : The THP group’s hydrophobicity may reduce aqueous solubility, skewing IC₅₀ values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
